Cas no 90-05-1 (Guaiacol)

Il guaiacolo (o 2-metossifenolo) è un composto organico aromatico con formula molecolare C7H8O2, appartenente alla classe dei fenoli metilati. Presenta un caratteristico odore dolce e affumicato, ed è naturalmente presente in alcuni oli essenziali, come quello di guaiaco, da cui prende il nome. Chimicamente, il guaiacolo è apprezzato per la sua versatilità come intermedio in sintesi organica, grazie alla presenza sia del gruppo idrossilico fenolico che del gruppo metossile. Viene utilizzato nella produzione di fragranze, aromi alimentari e farmaci, oltre che come precursore nella sintesi della vanillina. La sua struttura lo rende utile anche in applicazioni antiossidanti e come reagente in analisi chimiche, ad esempio nei test per la rilevazione di perossidasi. La sua stabilità e la reattività controllata lo rendono un componente affidabile in diverse formulazioni chimiche e industriali.
Guaiacol structure
Guaiacol structure
Nome del prodotto:Guaiacol
Numero CAS:90-05-1
MF:C7H8O2
MW:124.14
MDL:MFCD00002185
CID:34545
PubChem ID:460

Guaiacol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Methoxyphenol
    • GAIACOL
    • o-Methoxyphenol
    • o-Hydroxyanisole
    • Catechol monomethyl ether
    • Guaiaco
    • 1-Hydroxy-2-methoxybenzene
    • a-methoxyphenolsalicyl methyl ether
    • Guaiacol
    • Guaiacol 1,2-methoxy-Phenol o-methoxy-pheno
    • 1-Hydroxy-2-Methoxybenzene
    • 2-Hydroxyanisole
    • Pyrocatechol Monomethyl Ether
    • 愈创木酚
    • Phenol, 2-methoxy-
    • Methylcatechol
    • Guaiastil
    • Guaicol
    • Pyroguaiac acid
    • o-Guaiacol
    • Guaicolina
    • Guajol
    • Guasol
    • Anastil
    • Phenol, o-methoxy-
    • O-Methyl catechol
    • CREOSOTE, WOOD
    • Methoxyphenol
    • Guajakol
    • 2-Methoxy-Phenol
    • Hydroxyanisole
    • Guajacol
    • Phenol, methoxy-
    • Guajakol [Czech]
    • Guaiacol (natural)
    • Methylcatachol
    • FEMA No. 2532
    • Creodon
    • ortho-
    • 2-Methoxyphenol (ACI)
    • Phenol, o-methoxy- (8CI)
    • 2-Methoxyl-4-vinylphenol
    • MeSH ID: D006139
    • NSC 3815
    • O-METHYLCATECHOL
    • Gulaiacol
    • MLS001055375
    • MLSMR
    • SMR000059155
    • 2-methoxyphenol (guaiacol)
    • MDL: MFCD00002185
    • Inchi: 1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
    • Chiave InChI: LHGVFZTZFXWLCP-UHFFFAOYSA-N
    • Sorrisi: OC1C(OC)=CC=CC=1
    • BRN: 508112

Proprietà calcolate

  • Massa esatta: 124.05200
  • Massa monoisotopica: 124.052429494 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 1
  • Complessità: 83
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 3
  • Peso molecolare: 124.14
  • Carica superficiale: 0
  • Superficie polare topologica: 29.5
  • XLogP3: 1.3

Proprietà sperimentali

  • Colore/forma: Cristallo bianco o giallastro o liquido oleoso trasparente da incolore a giallastro (sopra 28 ℃), che viene ossidato in aria o sotto la luce solare e gradualmente approfondito nel colore. Ha l'odore di fenolo, fumo, spezie, medicine e carne.
  • Densità: 1.129 g/mL at 25 °C(lit.)
  • Punto di fusione: 26-29 °C (lit.)
  • Punto di ebollizione: 205 °C(lit.)
  • Punto di infiammabilità: Fahrenheit: 179,6 ° f< br / >Celsius: 82 ° C< br / >
  • Indice di rifrazione: n20/D 1.543(lit.)
  • PH: 5.4 (10g/l, H2O, 20℃)
  • Solubilità: H2O: insoluble
  • Coefficiente di ripartizione dell'acqua: 17 g/L (15 ºC)
  • Stabilità/Periodo di validità: Stable, but air and light sensitive. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 29.46000
  • LogP: 1.40080
  • Odore: CHARACTERISTIC SMOKY ODOR
  • Indice di rifrazione: Index of refraction: 1.5429 at 20 °C/D
  • pka: 9.98(at 25℃)
  • Merck: 4553
  • Punto di congelamento: 28℃
  • Solubilità: Leggermente solubile in acqua e benzene, facilmente solubile in glicerolo e miscibile con etanolo, etere, cloroformio, acido acetico glaciale e la maggior parte dei solventi organici.
  • Pressione di vapore: 0.11 mmHg ( 25 °C)
  • Sensibilità: Air Sensitive
  • FEMA: 2532
  • Colore/forma: 2000 μg/mL in methanol

Guaiacol Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302,H315,H319
  • Dichiarazione di avvertimento: P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:2810
  • WGK Germania:1
  • Codice categoria di pericolo: 22-36/38
  • Istruzioni di sicurezza: S26
  • RTECS:SL7525000
  • Identificazione dei materiali pericolosi: Xn
  • PackingGroup:II
  • Tossicità:LD50 orally in rats: 725 mg/kg (Taylor)
  • Termine di sicurezza:6.1(b)
  • Frasi di rischio:R22; R36/38
  • Classe di pericolo:6.1(b)
  • TSCA:Yes
  • Condizioni di conservazione:Pure form -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Gruppo di imballaggio:II

Guaiacol Dati doganali

  • CODICE SA:2909500000
  • Dati doganali:

    Codice doganale cinese:

    2909500000

    Panoramica:

    2909500000. fenolo etere\alcol etere fenolo e sua alogenazione\solfonazione\derivati nitrosativi o nitrosativi. IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2909500000 eteri-fenoli, eteri-alcool-fenoli e loro derivati alogenati, solfonati, nitrati o nitrosi IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

Guaiacol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046304-1kg
Guaiacol
90-05-1 98%
1kg
¥177.00 2024-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G64382-500g
Guaiacol
90-05-1 98%
500g
¥65.0 2023-09-07
Apollo Scientific
OR10036-500g
2-Methoxyphenol
90-05-1 98%
500g
£88.00 2025-02-19
Ambeed
A242031-100g
2-Methoxyphenol
90-05-1 99%
100g
$11.0 2025-02-22
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66678-25g
Guaiacol
90-05-1 98%
25g
¥160.00 2023-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1301-500 mg
Guaiacol
90-05-1 99.83%
500MG
¥480.00 2022-04-26
TRC
M265300-250g
2-Methoxyphenol
90-05-1
250g
$119.00 2023-05-18
Life Chemicals
F2173-0425-1g
2-methoxyphenol
90-05-1 95%
1g
$21.0 2023-11-21
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
YG5502-500g
Guaiacol
90-05-1 ≥98%
500g
¥720元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
YG5502-100g
Guaiacol
90-05-1 ≥98%
100g
¥185元 2023-09-15

Guaiacol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Bis(benzonitrile)dichloropalladium (hydroxyapatite-grafted) Solvents: Water ;  30 min, 1 atm, 60 °C
1.2 4 h, 60 °C
Riferimento
Highly efficient dehalogenation using hydroxyapatite-supported palladium nanocluster catalyst with molecular hydrogen
Hara, Takayoshi; Mori, Kohsuke; Oshiba, Michitaka; Mizugaki, Tomoo; Ebitani, Kohki; et al, Green Chemistry, 2004, 6(10), 507-509

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Cesium carbonate ,  Water ,  Oxygen ,  Hydrazine hydrate (1:1) Solvents: Polyethylene glycol ;  24 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Unexpected hydrazine hydrate-mediated aerobic oxidation of aryl/ heteroaryl boronic acids to phenols in ambient air
Zhong, Yanzhen; Yuan, Linxin; Huang, Zheng; Gu, Wenchao; Shao, Ye; et al, RSC Advances, 2014, 4(63), 33164-33167

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Di-tert-butyl(2′,4′,6′-triisopropyl-3,4,5,6-tetramethylbiphenyl-2-yl)phosphine ;  rt
1.2 Solvents: 1,4-Dioxane ,  Water ;  24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans
Anderson, Kevin W.; Ikawa, Takashi; Tundel, Rachel E.; Buchwald, Stephen L., Journal of the American Chemical Society, 2006, 128(33), 10694-10695

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium methoxide ,  Argon Catalysts: Ethyl acetate ,  Copper bromide (CuBr) Solvents: Methanol
Riferimento
Esters are effective cocatalysts in copper-catalyzed methanolysis of aryl bromides
Capdevielle, Patrice; Maumy, Michel, Tetrahedron Letters, 1993, 34(6), 1007-10

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Water ,  Vitreous silica Catalysts: N-Benzyl-2-pyridone Solvents: Chlorobenzene ;  18 h, 105 °C
Riferimento
Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions
Katagiri, Kotone; Kuriyama, Masami ; Yamamoto, Kosuke ; Demizu, Yosuke ; Onomura, Osamu, Organic Letters, 2022, 24(28), 5149-5154

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Ethanol ;  1 min, rt
1.2 Solvents: Water ;  rt
Riferimento
Catalyst-free rapid conversion of arylboronic acids to phenols under green condition
Dong, Zhenhua; Pan, Hongguo; Liu, Mengmeng, ARKIVOC (Gainesville, 2021, (8), 324-330

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ,  Oxygen Catalysts: Silica ,  Tris(2,2′-bipyridyl)ruthenium(II) chloride (ion exchange with 3,5-diazidobenzoic acid-tetrakis(4-ethynylphenyl)methane copolymer) ,  2305201-65-2 (ion exchange with ruthenium tris(2,2'-bipyridyl) dichloride) Solvents: Methanol ;  3 h, 1 atm, 25 °C
Riferimento
Hollow click-based porous organic polymers for heterogenization of [Ru(bpy)3]2+ through electrostatic interactions
Li, Liuyi; Cui, Caiyan; Su, Wenyue; Wang, Yangxin; Wang, Ruihu, Nano Research, 2016, 9(3), 779-786

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Toluene 3-monooxygenase Solvents: Water ;  pH 7, rt
Riferimento
Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1
Fishman, Ayelet; Tao, Ying; Rui, Lingyun; Wood, Thomas K., Journal of Biological Chemistry, 2005, 280(1), 506-514

Synthetic Routes 9

Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Ethanol ;  25 min, 80 °C
Riferimento
An eco-sustainable erbium(III)-catalyzed method for formation/cleavage of O-tert-butoxy carbonates
Procopio, Antonio; Cravotto, Giancarlo; Oliverio, Manuela; Costanzo, Paola; Nardi, Monica; et al, Green Chemistry, 2011, 13(2), 436-443

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ,  Water ;  8 h, 300 °C
Riferimento
From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology
Du, Boyu; et al, Polymer Testing, 2020, 81,

Synthetic Routes 11

Condizioni di reazione
1.1 250 h
Riferimento
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Sodium azide Catalysts: Malachite Solvents: Methanol ;  24 h, 65 °C
Riferimento
Copper promoted catalytic cleavage of esters under nearly neutral conditions in the presence of NaN3
Sun, Hong-bin; Ai, Yongjian; Ren, Shanshan; Li, Yuanyuan; Li, Dong, Tetrahedron Letters, 2015, 56(21), 2678-2683

Synthetic Routes 13

Condizioni di reazione
1.1 Catalysts: Ruthenium ,  Carbon Solvents: Ethanol ;  100 °C
Riferimento
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
Kalinoski, Ryan M.; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(50), 18455-18467

Synthetic Routes 14

Condizioni di reazione
1.1 Catalysts: Silica Solvents: Ethanol ;  4 h, 290 °C
Riferimento
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
Rana, Masud; et al, RSC Advances, 2023, 13(43), 30022-30039

Synthetic Routes 15

Condizioni di reazione
1.1 Catalysts: Perchloric acid Solvents: 1,2-Dichloroethane ;  15 - 20 min, rt; rt → 66 °C; 12 h, 66 °C; 66 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ;  15 min, rt
Riferimento
Acid catalyzed stability studies on atomoxetine, fluoxetine and nisoxetine
Amasa, Srinivasulu Reddy; et al, Pharma Chemica, 2014, 6(2), 312-316

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Molybdenum ,  Nickel ,  Sulfide Solvents: Hexadecane ;  5 h, 35 bar, 25 °C
Riferimento
Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin
Abdus Salam, Muhammad; Wayne Cheah, You; Hoang Ho, Phuoc; Bernin, Diana; Achour, Abdenour; et al, Chemical Engineering Journal (Amsterdam, 2022, 442,

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Copper oxide (CuO) Solvents: Methanol ;  3 MPa, rt; 4 h, 3 MPa, 200 °C
Riferimento
Metal-Organic-Framework-Derived Copper Catalysts for the Hydrogenolysis of Lignin into Monomeric Phenols
Wang, Qiang; Xiao, Ling-Ping ; Lv, Yi-Hui; Yin, Wen-Zheng; Hou, Chuan-Jin; et al, ACS Catalysis, 2022, 12(19), 11899-11909

Synthetic Routes 18

Condizioni di reazione
1.1C:Ru, S:(CH2OH)2, 4 h, 190°C
Riferimento
Hydrogen-Transfer Reductive Catalytic Fractionation of Lignocellulose: High Monomeric Yield with Switchable Selectivity
By Li, Yilin et al, Angewandte Chemie, 2023, 62(32), e202307116

Synthetic Routes 19

Condizioni di reazione
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Riferimento
Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds
By Vilcocq, Lea et al, ChemRxiv, 2023, From ChemRxiv, 1-14

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[4-Fluoro-N-[[2-(hydroxy-κO)phenyl]methylene]benzenecarbohydrazonato(2… Solvents: Acetonitrile-d3 ;  24 h, 30 °C
Riferimento
Selective photocatalytic C-C bond cleavage under ambient conditions with earth abundant vanadium complexes
Gazi, Sarifuddin; Hung Ng, Wilson Kwok; Ganguly, Rakesh; Putra Moeljadi, Adhitya Mangala; Hirao, Hajime; et al, Chemical Science, 2015, 6(12), 7130-7142

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: 2-(Hexyloxy)-4-[3-(hexyloxy)-4-oxo-1(4H)-naphthalenylidene]-1(4H)-naphthalenone Solvents: Tetrahydrofuran ,  Water ;  rt
Riferimento
Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air Oxidation
Cammidge, Andrew N.; Goddard, Victoria H. M.; Schubert, Christopher P. J.; Gopee, Hemant; Hughes, David L.; et al, Organic Letters, 2011, 13(22), 6034-6037

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,3-Dimethyl-2-imidazolidinone ,  Tetrahydrofuran
Riferimento
Sodium Bis(trimethylsilyl)amide and Lithium Diisopropylamide in Deprotection of Alkyl Aryl Ethers: α-Effect of Silicon
Hwu, Jih Ru; Wong, Fung Fuh; Huang, Jiann-Jyh; Tsay, Shwu-Chen, Journal of Organic Chemistry, 1997, 62(12), 4097-4104

Synthetic Routes 23

Condizioni di reazione
1.1 Catalysts: Carbon dioxide ,  Basic copper carbonate Solvents: Methanol
Riferimento
The copper-carbon dioxide system, a new mild and selective catalyst for the methoxylation of nonactivated aromatic bromides
Nobel, D., Journal of the Chemical Society, 1993, (4), 419-20

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Poly(vinylpyrrolidone) ,  Platinum alloy, base, Pt 65,Pd 35 ,  Platinum alloy, base, Pt 88,Pd 12 Solvents: Isopropanol ;  10 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Pt-Pd nanoalloy for the unprecedented activation of carbon-fluorine bond at low temperature
Dhital, Raghu Nath; Nomura, Keigo; Sato, Yoshinori; Haesuwannakij, Setsiri; Ehara, Masahiro; et al, ChemRxiv, 2019, 1, 1-16

Synthetic Routes 25

Condizioni di reazione
1.1 Catalysts: β-Cyclodextrin Solvents: Acetone ,  Water ;  60 °C; 5.5 h, 60 °C
Riferimento
β-Cyclodextrin/IBX in water: highly facile biomimetic one pot deprotection of THP/MOM/Ac/Ts ethers and concomitant oxidative cleavage of chalcone epoxides and oxidative dehydrogenation of alcohols
Kumar, Sumit; Ahmed, Naseem, Green Chemistry, 2016, 18(3), 648-656

Synthetic Routes 26

Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Acetic acid
Riferimento
Etherification of phenols
, European Patent Organization, , ,

Synthetic Routes 27

Condizioni di reazione
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
Riferimento
Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity
By Nandiwale, Kakasaheb Y. et al, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106

Synthetic Routes 28

Condizioni di reazione
1.1 250 h
Riferimento
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Routes 29

Condizioni di reazione
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ;  2 h, 140 °C
Riferimento
Aromatic Monomers by in Situ Conversion of Reactive Intermediates in the Acid-Catalyzed Depolymerization of Lignin
Deuss, Peter J.; Scott, Martin; Tran, Fanny; Westwood, Nicholas J.; de Vries, Johannes G.; et al, Journal of the American Chemical Society, 2015, 137(23), 7456-7467

Synthetic Routes 30

Condizioni di reazione
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  1 h, -78 °C
1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ;  2 h, -78 °C; -78 °C → rt
1.3 Reagents: Potassium bicarbonate ,  Tetrabutylammonium fluoride ,  Hydrogen peroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Arylsilane oxidation-new routes to hydroxylated aromatics
Bracegirdle, Sonia; Anderson, Edward A., Chemical Communications (Cambridge, 2010, 46(20), 3454-3456

Synthetic Routes 31

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Hydrogen Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) ,  Iron oxide (Fe2O3) ,  Palladium Solvents: Isopropanol ;  30 min, 1 atm, 60 °C
1.2 1 h, 60 °C
Riferimento
Magnetically recoverable heterogeneous catalyst: Palladium nanocluster supported on hydroxyapatite-encapsulated γ-Fe2O3 nanocrystallites for highly efficient dehalogenation with molecular hydrogen
Hara, Takayoshi; Kaneta, Tomohiro; Mori, Kohsuke; Mitsudome, Takato; Mizugaki, Tomoo; et al, Green Chemistry, 2007, 9(11), 1246-1251

Synthetic Routes 32

Condizioni di reazione
1.1 Catalysts: Alumina ,  Molybdenum nitride (Mo2N) Solvents: Ethanol ;  6 h, 10.6 MPa, 553 K
Riferimento
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
Ma, Xiaolei; et al, ACS Catalysis, 2015, 5(8), 4803-4813

Synthetic Routes 33

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
Riferimento
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

Guaiacol Raw materials

Guaiacol Preparation Products

Guaiacol Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-05-1)Guaiacol
sfd7087
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-05-1)Guaiacol
1690685
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta